

# Diaplasinin (PAI-749) Research Overview

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## Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

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**Diaplasinin** is a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system [1] [2] [3]. Inhibiting PAI-1 can promote the breakdown of blood clots and has been linked to effects in areas like cardiovascular disease and fibrosis [2] [3].

The table below summarizes its core biochemical profile:

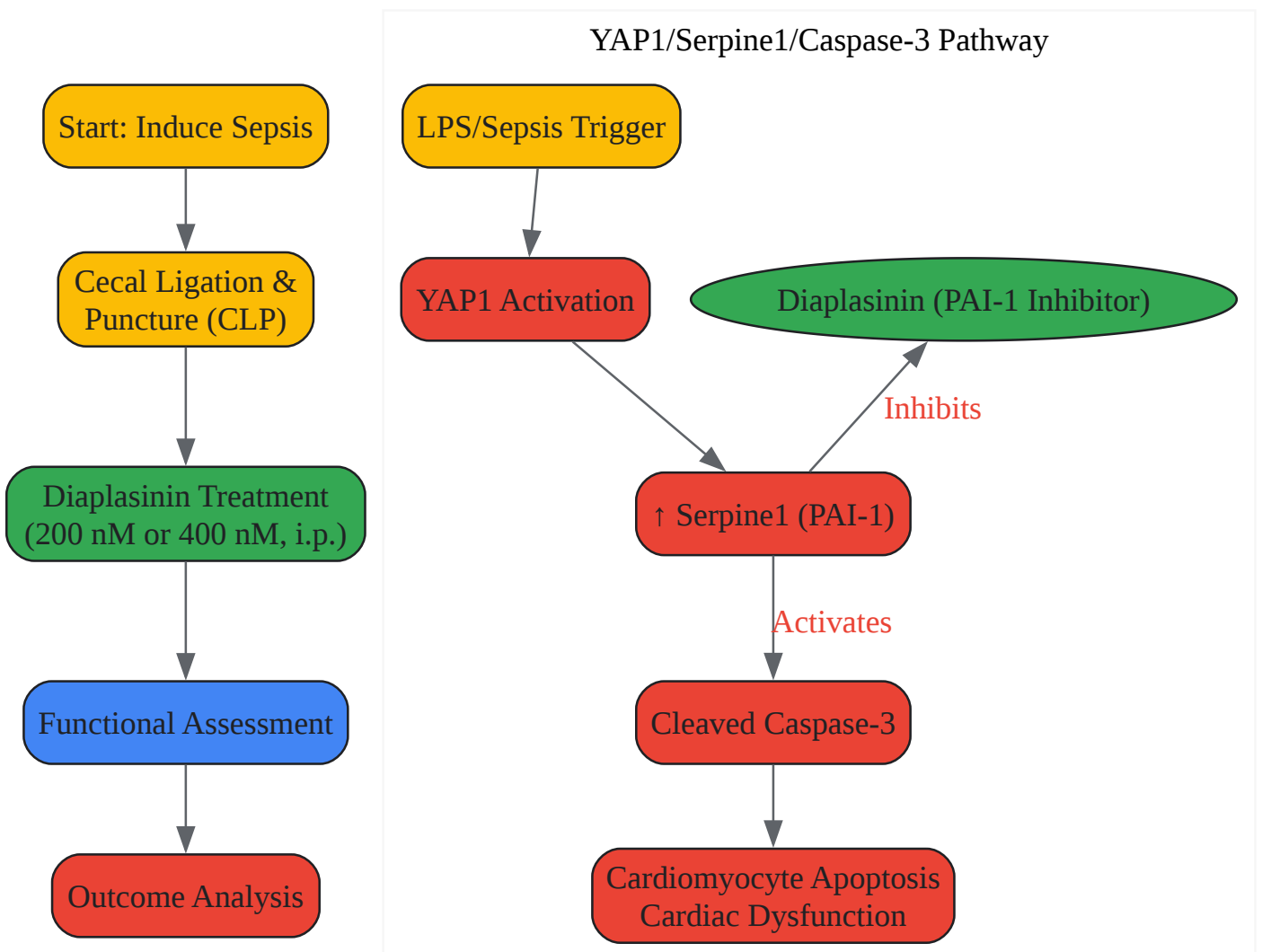
Property	Description
Target	Plasminogen Activator Inhibitor-1 (PAI-1) [4] [5]
Synonyms	PAI-749 [4] [5]
CAS Number	481631-45-2 [4] [5]
Molecular Formula	$C_{32}H_{31}N_5O$ [4] [5]
Molecular Weight	501.62 g/mol [4] [5]
IC <sub>50</sub>	295 nM (against PAI-1) [4] [5]
Mechanism	Inhibits PAI-1, preserving tissue-type (tPA) and urokinase-type (uPA) plasminogen activator activities [4].

## Experimental Protocols & Applications

Here is a detailed in vivo protocol from a recent publication and other common experimental contexts.

### In Vivo Model: Sepsis-Induced Cardiac Dysfunction

A 2024 study used **Diaplasinin** in a mouse model of sepsis. The experimental workflow and signaling pathway investigated are summarized below [6].



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### Detailed Methodology [6]:

- **Animal Model:** Male, 8-week-old C57BL/6 mice.
- **Sepsis Induction:** Cecal ligation and puncture (CLP) under isoflurane anesthesia.
- **Treatment:** Intraperitoneal (i.p.) injection of **200 nM or 400 nM Diaplasinin** daily.
  - *Source:* **Diaplasinin** (HY-122098) was obtained from MedChemExpress.
- **Control Groups:** Sham-operated mice and CLP mice without treatment.
- **Functional Assessment:**
  - **Echocardiography:** Performed 1 day post-CLP under light anesthesia to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
- **Endpoint Analysis:**
  - **Survival:** Monitored over 7 days.
  - **Biochemical:** Heart tissue collected for immunohistochemistry (IHC) and Western blotting to detect Cleaved Caspase-3 and other proteins.

## Other Experimental Contexts

While specific protocols for other uses are not detailed in the search results, **Diaplasinin**'s known mechanism suggests its application in these areas:

- **In Vitro PAI-1 Inhibition:** Used in enzymatic chromogenic assays to measure the preservation of tPA and uPA activity in the presence of PAI-1 [4].
- **Antithrombotic Models:** Research indicates **Diaplasinin** has antithrombotic efficacy, though one study noted it did not affect thrombus formation in a specific ex vivo human blood model [4] [1].
- **Plasma Clot Lysis:** Similar to other PAI-1 inhibitors like AZ3976, **Diaplasinin** may be used in plasma-based assays to measure the time for clot dissolution [1].

## Troubleshooting Guide

This guide addresses potential issues based on PAI-1 biology and the provided experimental data.

Problem	Possible Cause	Suggested Solution
Low In Vitro Efficacy	Rapid transition of PAI-1 to latent state [1] [2] [3].	Perform experiments quickly after preparing fresh PAI-1. Use vitronectin to stabilize PAI-1 in its active form [3].

Problem	Possible Cause	Suggested Solution
<b>Lack of Effect in Cellular Model</b>	Cellular PAI-1 stabilized by vitronectin, reducing inhibitor access [3].	Use higher, empirically determined concentrations or pre-incubate PAI-1 with inhibitor before adding to cells.
<b>High Variability in Animal Studies</b>	Improper dosing, timing, or model selection [6].	Confirm dosage (e.g., 200-400 nM i.p. in mice). Ensure treatment aligns with disease onset. Validate model relevance to PAI-1 biology.
<b>Compound Precipitation</b>	Low solubility in aqueous buffers [4] [5].	Use high-quality DMSO as a stock solvent. Ensure final DMSO concentration is well-tolerated (e.g., $\leq 0.1\%$ ).
<b>Unable to Reproduce Published Findings</b>	Batch-to-batch variability or compound degradation.	Source compound from reputable supplier (e.g., MedChemExpress [6]). Prepare fresh stock solutions and store as recommended ( $-20^{\circ}\text{C}$ ).

## Key Considerations for PAI-1 Research

- **Understand PAI-1 Stability:** The spontaneous latency transition of active PAI-1 is a major experimental variable [2] [3]. Always account for its functional half-life.
- **Consider Vitronectin Binding:** PAI-1's interaction with vitronectin in plasma and tissues stabilizes its active form and may affect inhibitor efficacy [1] [3].
- **Validate Your Assay System:** Use a positive control, like a known PAI-1 inhibitor, to confirm your experimental setup is working correctly.
- **Consult the Literature:** The 2024 sepsis study [6] provides a solid reference for in vivo dosing. For other models, consult relevant publications on PAI-1 inhibitors for guidance.

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